Glcnac-1-2-man
Overview
Description
Glcnac-1-2-man is a useful research compound. Its molecular formula is C14H25NO11 and its molecular weight is 383.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Role in Protein N-Glycosylation
GlcNAc-1-2-Man is involved in the early steps of protein N-glycosylation in the endoplasmic reticulum. This process starts with the transfer of a 14-sugar glycan, including GlcNAc, to nascent proteins. The Glc(3)Man(9)GlcNAc(2) moiety is the substrate for oligosaccharyltransferase, playing a crucial role in the folding and quality control of glycoproteins. The study of malectin, a membrane-anchored ER protein, has shed light on its recognition of the Glc(2)-N-glycan, which includes GlcNAc, and its potential role in N-glycosylated protein genesis and processing (Schallus et al., 2008).
2. Structural Analysis and Sequencing
This compound structures play a key role in determining the branching pattern and sequences in N-linked oligosaccharides. The nuclear Overhauser effect, a nuclear magnetic resonance technique, has been utilized to establish the presence and arrangement of Man alpha 1-2, GlcNAc beta 1-2, and Man alpha 1-3 residues, offering a rapid approach to elucidate carbohydrate chain sequences (Brisson & Carver, 1983).
3. Glycoprotein Synthesis and ER Quality Control
Class I alpha 1,2-mannosidases, involved in glycoprotein synthesis and endoplasmic reticulum quality control, interact with this compound structures. These enzymes are key in forming Man(8)GlcNAc(2) isomer B from Man(9)GlcNAc(2), which includes GlcNAc. Their role in ER quality control and the proteasomal degradation of misfolded glycoproteins highlights the significance of this compound in cellular processes (Herscovics, 2001).
4. Glycosidase Activity in Glycoprotein Processing
In glycoprotein processing, this compound structures are targeted by glucosidase II, a glycoprotein-processing enzyme. This enzyme cleaves glucose residues from N-linked oligosaccharides in the endoplasmic reticulum, demonstrating the crucial role of this compound in the maturation of glycoproteins (Watanabe et al., 2009).
5. Role in O-GlcNAc Modification
Beta-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytosolic proteins, where GlcNAc is a critical component, plays a role in transcription and signal transduction events. Studies on O-GlcNAc highlight its function as a regulatory modification and its potential involvement in apoptosis, neurodegeneration, and as a metabolic sensor (Wells, Whelan, & Hart, 2003).
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQTQUMKQRLKV-ZTGOBPNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956118 | |
Record name | 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34621-73-3 | |
Record name | N-Acetylglucosaminyl-1-2-mannopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034621733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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